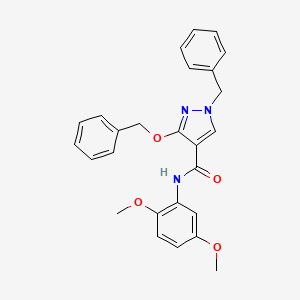

![molecular formula C16H16N2O3S2 B2411501 5-[(6-甲氧基-1,3-苯并噻唑-2-基)氨基]-3-甲基-2-噻吩羧酸乙酯 CAS No. 862975-77-7](/img/structure/B2411501.png)

5-[(6-甲氧基-1,3-苯并噻唑-2-基)氨基]-3-甲基-2-噻吩羧酸乙酯

描述

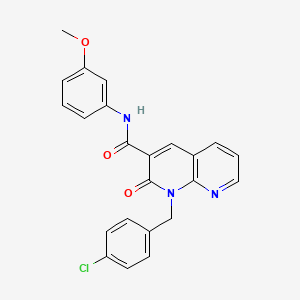

The compound “5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . A new Schiff base ester comprising of a heterocyclic moiety was synthesized and characterized through various analytical, physical, and spectroscopic methods .Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, the bioactive nature of certain derivatives was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .科学研究应用

1. 血栓素合成酶抑制

Manley 等人 (1987) 的一项研究探讨了血栓素合成酶抑制剂的构效关系。他们发现 4-[[2-(1H-咪唑-1-基)-1-[[(4-甲氧基苯基)甲氧基]甲基]乙氧基]甲基]苯甲酸的类似物对完整血小板中 TxB2 的生成抑制活性比达索比芬高出 50 倍。这表明其在血栓素合成酶抑制中具有潜在应用,与心血管研究相关 (Manley 等人,1987)。

2. 抗炎和镇痛特性

Abignente 等人 (1983) 合成了一组 6-甲基咪唑[2,1-b]噻唑-5-羧酸乙酯和 2-甲基咪唑[2,1-b]苯并噻唑-3-羧酸乙酯,并评估了它们的抗炎、镇痛和解热活性。他们的研究结果表明此类化合物在开发新的抗炎和镇痛药物中具有潜在用途 (Abignente 等人,1983)。

3. 杂环类似物的合成

Šačkus 等人 (2015) 开发了一种基于咪唑[2,1-b][1,3]噻唑环系制备 α-氨基己二酸及其酯的杂环类似物的方法。这项研究为合成具有潜在药物化学应用的新型杂环化合物开辟了途径 (Šačkus 等人,2015)。

4. 抗菌活性

Patel 等人 (2011) 研究了包括苯并噻唑衍生物在内的新型吡啶衍生物的合成和抗菌活性。他们发现对细菌和真菌具有可变且适度的抗菌活性,表明其在抗菌药物开发中可能发挥作用 (Patel 等人,2011)。

5. 晶体学研究

Nagarajaiah 和 Begum (2015) 合成了并表征了包括 5-(4-羟基-3-甲氧基苯基)-3,7-二甲基-5H-噻唑并[3,2-a]嘧啶-2,6-二羧酸 2-乙酯 6-甲酯在内的化合物。他们的工作为此类化合物的晶体结构和稳定性提供了见解,这在晶体学和药物设计领域具有价值 (Nagarajaiah 和 Begum,2015)。

作用机制

Target of Action

Benzothiazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities. They have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles act by inhibiting enzymes, while others might interact with receptors to modulate their activity .

Biochemical Pathways

Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the formation of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The ADME properties of benzothiazoles can vary greatly depending on their specific structures. Some benzothiazoles are well absorbed and extensively distributed in the body, while others might be poorly absorbed or rapidly eliminated .

Result of Action

The molecular and cellular effects of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles have been found to have anti-inflammatory, antifungal, antibacterial, and anticancer activities .

Action Environment

The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

未来方向

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-4-21-15(19)14-9(2)7-13(23-14)18-16-17-11-6-5-10(20-3)8-12(11)22-16/h5-8H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPIEEVCGADTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)